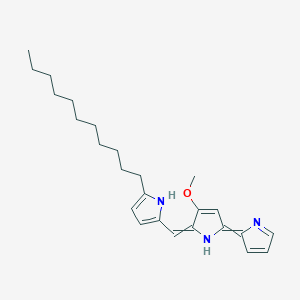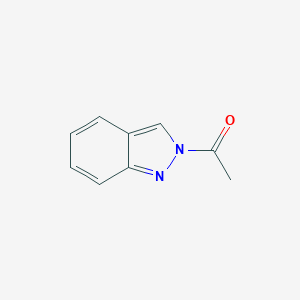
Prodigiosin 25C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodigiosin 25C is a naturally occurring red pigment belonging to the prodiginine family. It is produced by various bacterial species, including Serratia marcescens. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prodigiosin 25C can be synthesized through a series of chemical reactions involving the condensation of pyrrole derivatives. The synthesis typically involves the following steps:
Formation of Pyrrole Derivatives: The initial step involves the synthesis of pyrrole derivatives through the reaction of aldehydes with amines.
Condensation Reaction: The pyrrole derivatives undergo a condensation reaction to form the tripyrrole structure characteristic of this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain high-purity this compound
Industrial Production Methods: Industrial production of this compound primarily involves microbial fermentation. Serratia marcescens is commonly used for this purpose. The production process includes:
Fermentation: The bacteria are cultured in nutrient-rich media under controlled conditions to maximize prodigiosin production.
Extraction: The pigment is extracted from the bacterial biomass using organic solvents such as ethanol or methanol.
Purification: The extracted prodigiosin is further purified using techniques like column chromatography to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions: Prodigiosin 25C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups into the prodigiosin molecule, leading to derivatives with varied activities
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Prodigiosin 25C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of tripyrrole pigments.
Biology: this compound is studied for its role in bacterial metabolism and its production by various microorganisms.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. .
Industry: this compound is used as a natural dye in the food and textile industries due to its vibrant red color and non-toxic nature
Mechanism of Action
The mechanism of action of prodigiosin 25C involves several pathways:
Induction of Reactive Oxygen Species (ROS): this compound induces the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Lipid Peroxidation: The compound promotes lipid peroxidation, disrupting cellular membranes and leading to cell death.
Inhibition of Cell Cycle: this compound inhibits the cell cycle, preventing the proliferation of harmful cells.
Immunomodulation: It modulates the immune response by affecting the activity of T cells and other immune cells.
Comparison with Similar Compounds
Prodigiosin 25C is part of the prodiginine family, which includes several similar compounds:
Undecylprodigiosin: Similar to this compound but with a longer alkyl chain, leading to different solubility and biological properties.
Cycloprodigiosin: A cyclic derivative with enhanced stability and distinct biological activities.
Methacycloprodigiosin: Another cyclic derivative with unique properties compared to this compound.
Uniqueness of this compound: this compound stands out due to its potent anticancer and immunosuppressive properties, making it a valuable compound for medical research and potential therapeutic applications .
Properties
CAS No. |
14960-80-6 |
|---|---|
Molecular Formula |
C25H35N3O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18+ |
InChI Key |
HIYSWASSDOXZLC-HKOYGPOVSA-N |
SMILES |
CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(N1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)






![1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B82240.png)




